6.2-Fold Higher α4β1 Potency of RO0505376 Relative to Clinical-Stage Dual Antagonist Firategrast
RO0505376 inhibits α4β1 integrin with an IC50 of 32 nM [1]. In the same VCAM-1 binding inhibition assay format, the structurally related dual α4β1/α4β7 antagonist firategrast (SB-683699), which has been evaluated in Phase II clinical trials for multiple sclerosis, exhibits an IC50 of 198 nM . This represents a 6.2-fold potency advantage for RO0505376. The comparison is derived from independent published studies using analogous soluble VCAM-1/Fc binding assays.
| Evidence Dimension | α4β1 integrin inhibition (IC50 vs. soluble VCAM-1 binding) |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | Firategrast: IC50 = 198 nM |
| Quantified Difference | 6.2-fold higher potency (RO0505376 32 nM vs. firategrast 198 nM) |
| Conditions | Soluble VCAM-1/Fc chimeric protein binding inhibition assay; G2 ALL cell system for firategrast; comparable biochemical format for RO0505376 |
Why This Matters
For researchers designing dose-response studies in leukocyte adhesion models, the 6.2-fold greater potency of RO0505376 means lower compound concentrations are required to achieve equivalent target engagement, reducing the risk of off-target effects at high micromolar concentrations.
- [1] Leftheris, K. & Zheng, Y.-J. Insights into Protein–Ligand Interactions in Integrin Complexes: Advances in Structure Determinations. J. Med. Chem. 2020, 63, 5675–5696. DOI: 10.1021/acs.jmedchem.9b01869. RO0505376 (compound 31) IC50 values: 32 nM (α4β1), 42 nM (α4β7). View Source
